molecular formula C12H25ClN2O4 B556985 H-Lys(Boc)-OMe.HCl CAS No. 2389-48-2

H-Lys(Boc)-OMe.HCl

Cat. No. B556985
CAS RN: 2389-48-2
M. Wt: 296.79 g/mol
InChI Key: NANRHOPPXCBHGI-FVGYRXGTSA-N
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Description

H-Lys(Boc)-OMe.HCl is a derivative of lysine . Lysine is an essential amino acid that plays a crucial role in various biological processes. This compound is often used in laboratory settings and for the synthesis of substances .


Synthesis Analysis

The synthesis of H-Lys(Boc)-OMe.HCl involves a 1,3-cycloaddition process. An azomethine ylide is generated by reacting paraformaldehyde with a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid . The product of this reaction is then deprotected to yield H-Lys(Boc)-OMe.HCl .


Molecular Structure Analysis

The molecular formula of H-Lys(Boc)-OMe.HCl is C12H25ClN2O4 . Its molecular weight is 296.79 g/mol .


Chemical Reactions Analysis

The chemical reactions involving H-Lys(Boc)-OMe.HCl are complex and can involve multiple steps. For instance, in one study, a 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid .


Physical And Chemical Properties Analysis

H-Lys(Boc)-OMe.HCl is a solid substance with a molecular weight of 296.79 g/mol . It has a white to off-white appearance .

Scientific Research Applications

Peptide Synthesis

H-Lys(Boc)-OMe.HCl: is extensively used in the field of peptide synthesis. It serves as a protected form of the amino acid lysine, which is a fundamental building block for constructing peptides. The Boc (tert-butyloxycarbonyl) group protects the amino group, preventing unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the Boc group can be removed under acidic conditions, revealing the functional lysine residue .

Drug Development

In drug development, H-Lys(Boc)-OMe.HCl is utilized to create peptide-based drugs. These compounds can mimic or inhibit biological processes by interacting with enzymes and receptors. The specificity of peptide drugs often results in fewer side effects compared to small-molecule drugs. The protected lysine derivative is a key component in developing therapeutic peptides that can treat a variety of diseases .

Proteomics Research

Proteomics, the large-scale study of proteins, often uses H-Lys(Boc)-OMe.HCl in labeling and detecting proteins. The compound can be incorporated into proteins during synthesis, allowing researchers to track and quantify the presence of proteins in complex biological samples. This application is crucial for understanding protein function and interaction within cells .

Material Science

In material science, H-Lys(Boc)-OMe.HCl contributes to the creation of bioactive materials. These materials have applications in tissue engineering and regenerative medicine. The compound’s ability to form peptides that can interact with biological tissues makes it valuable for designing scaffolds that promote cell attachment and growth .

Bioconjugation Techniques

Bioconjugation involves attaching biomolecules to other molecules or surfaces. H-Lys(Boc)-OMe.HCl is used in bioconjugation to link peptides to drugs, fluorescent dyes, or nanoparticles. This technique is essential for developing targeted drug delivery systems and diagnostic tools .

Genetic Code Expansion

The compound has been used in genetic code expansion systems to tightly control gene expression. For example, a lysine derivative like H-Lys(Boc)-OMe.HCl can be used to efficiently control the expression of reporter genes in cell lines, which is a significant method for studying gene function and regulation .

properties

IUPAC Name

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANRHOPPXCBHGI-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585044
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys(Boc)-OMe.HCl

CAS RN

2389-48-2
Record name L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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